molecular formula C10H9N3O3 B2560514 2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 1146911-23-0

2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid

Cat. No.: B2560514
CAS No.: 1146911-23-0
M. Wt: 219.2
InChI Key: VJZFDAQCQACUFP-UHFFFAOYSA-N
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Description

2-[3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid is a high-purity chemical reagent designed for research and development applications in medicinal chemistry and materials science. Compounds featuring the 1,2,4-triazole scaffold, particularly those with an o-hydroxyphenyl substituent, are of significant scientific interest due to their diverse biological and chemical properties . This compound serves as a key synthetic intermediate or precursor for the development of novel molecules with potential biological activity. Research into analogous 1,2,4-triazole derivatives has demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antibacterial, and antifungal effects . Furthermore, the o-hydroxyphenyl group incorporated into the triazole system creates a chelating coordinative center, making this compound a valuable building block for synthesizing stable metal complexes . These complexes are useful in practical applications, and related structures have been explored as effective organic luminophors and chemosensors . The structure of this compound and its derivatives can be confirmed using analytical techniques such as FT-IR and 1H NMR spectroscopy, with characteristic signals expected for the methyl group, aromatic protons, and the hydroxy group . This product is intended for research purposes by qualified professionals. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications and must not be administered to humans.

Properties

IUPAC Name

2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-7-4-2-1-3-6(7)10-11-8(12-13-10)5-9(15)16/h1-4,14H,5H2,(H,15,16)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZFDAQCQACUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids. For instance, 2-hydroxyphenylhydrazine can react with ethyl acetoacetate under acidic conditions to form the triazole ring.

    Substitution Reaction: The hydroxyphenyl group is introduced via a substitution reaction. This can be achieved by reacting the triazole intermediate with a suitable phenolic compound under basic conditions.

    Acetic Acid Moiety Addition: The final step involves the introduction of the acetic acid moiety. This can be done through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of 2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit promising anticancer properties. For example, studies have shown that compounds with similar triazole structures can selectively inhibit cancer cell lines, suggesting potential for 2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid in oncology.

CompoundCancer Cell LineIC50 Value (µM)
Example AA549 (Lung)23.30 ± 0.35
Example BNIH/3T3>1000

These values indicate that the compound may have selective cytotoxicity towards certain cancer types while being less effective against others, which is crucial for developing targeted cancer therapies .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Triazole derivatives have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and asthma. The presence of the hydroxyl group enhances the interaction with biological targets involved in inflammation .

Fungicidal Activity

The compound has shown promise as a fungicide due to its structural similarities with known antifungal agents. Studies demonstrate that triazole-based compounds can inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.

Fungus SpeciesInhibition (%)Concentration (ppm)
Fusarium spp.85%100
Aspergillus spp.90%200

These results indicate that the compound could serve as an effective agricultural fungicide, potentially improving crop yields and reducing losses due to fungal infections .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their anticancer activity against multiple cell lines. The study found that certain modifications to the triazole ring significantly enhanced cytotoxicity against breast and lung cancer cells, highlighting the importance of structural optimization in drug design .

Case Study 2: Agricultural Application

A field trial conducted to test the efficacy of triazole-based fungicides, including derivatives similar to 2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid, demonstrated a substantial reduction in fungal infections in crops like wheat and corn. The trial reported a decrease in disease incidence by up to 75%, showcasing the compound's potential as a reliable agricultural treatment .

Mechanism of Action

The mechanism of action of 2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The hydroxyphenyl group can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, molecular properties, and biological activities:

Compound Name Substituents (Triazole Positions) Molecular Formula Molecular Weight Key Properties/Activities References
(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid 3: Phenyl-sulfanyl; 5: Acetic acid C₁₀H₉N₃O₂S 239.26 Not specified; potential sulfur-based reactivity
2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid 3: Thiophen-3-yl; 5: Acetic acid C₈H₇N₃O₂S 209.23 Moderate hydrophobicity (XLogP: 0.8)
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate 3: Thiophen-2-ylmethyl; 5: Thioacetate (K⁺ salt) C₉H₈KN₃O₂S₂ 313.40 Actoprotective activity (6.32% superior to riboxin)
Deferasirox 1,2-isomer 1,3,5: Bis(2-hydroxyphenyl); benzoic acid C₂₁H₁₅N₃O₄ 373.37 Iron chelation; treatment of thalassemia
2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride 5: Acetic acid; no aryl substituents C₄H₆ClN₃O₂ 163.56 Intermediate for further derivatization
Triazamate (insecticide) 3: tert-Butyl; 5: Dimethylcarbamoyl-thioacetate C₁₃H₂₂N₄O₃S 314.40 Aphid control; acetylcholinesterase inhibition

Key Observations from Comparative Analysis

Substituent Effects on Bioactivity :

  • The presence of thiophene (e.g., ) or thiophen-2-ylmethyl () groups enhances actoprotective activity, likely due to improved lipophilicity and electron-rich aromatic systems.
  • Hydroxyphenyl substituents (e.g., deferasirox isomers) enable metal chelation, critical for treating iron overload disorders .

Role of Cations and Functional Groups :

  • Potassium salts (e.g., ) exhibit higher actoprotective efficacy than sodium or morpholine derivatives, suggesting cation size and charge density influence bioavailability .
  • Sulfanyl (-S-) linkages () may confer redox activity or enhance binding to sulfur-seeking biological targets.

Pharmacological Applications: Triazamate () exemplifies insecticidal use, leveraging its tert-butyl and carbamoyl groups for pest-specific enzyme inhibition.

Research Findings and Data Highlights

Actoprotective Activity

  • Compound Ia (Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) : Demonstrated 6.32% higher efficacy than riboxin in reducing fatigue in rodent models. Sodium or morpholine analogues showed reduced activity, emphasizing cation dependency .

Metal Chelation Capacity

  • Deferasirox Isomers : The 1,2- and 1,3-isomers (C₂₁H₁₅N₃O₄) bind iron with high specificity, attributed to the synergistic effect of dual hydroxyphenyl groups and triazole coordination .

Structural-Activity Relationships (SAR)

  • Thiophene vs. Phenyl : Thiophene-substituted triazoles (e.g., ) exhibit lower molecular weights and higher hydrophobicity compared to phenyl analogues (), influencing membrane permeability.
  • Hydroxyphenyl vs. tert-Butyl : Hydroxyphenyl groups enhance polarity and metal interaction, while bulky tert-butyl substituents () may hinder solubility but improve target selectivity.

Biological Activity

2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a unique structural framework that may contribute to its bioactivity, making it a subject of interest for further research.

  • Molecular Formula : C10H9N3O3
  • Molecular Weight : 219.2 g/mol
  • CAS Number : 1146911-23-0

The biological activity of 2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and cellular signaling pathways. The presence of the triazole ring is significant as it can enhance binding affinity and selectivity towards specific targets.

Anticancer Activity

Recent studies have indicated that triazole derivatives, including this compound, possess anticancer properties. Research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines:

Cell Line IC50 (μM) Reference
HepG2 (liver cancer)5.0
A549 (lung cancer)8.0
MOLT-3 (leukemia)6.5
HL-60 (promyelocytic leukemia)7.0

The selectivity index (SI) was evaluated to assess the safety profile of these compounds, indicating a favorable therapeutic window for further development.

Enzyme Inhibition

In addition to its anticancer properties, this compound may also exhibit inhibitory effects on certain enzymes. For instance, triazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression. The structural features of 2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid suggest it may similarly affect COX activity.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight the importance of specific functional groups in enhancing bioactivity:

  • Hydroxyl Group (-OH) : Contributes to hydrogen bonding and increases solubility.
  • Triazole Ring : Essential for interaction with biological targets.
  • Aromatic Substituents : Influence binding affinity and selectivity towards specific receptors.

Case Studies

Several studies have focused on the synthesis and evaluation of triazole-containing compounds similar to 2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid:

  • Synthesis and Evaluation : A series of triazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced cytotoxicity and selectivity towards cancer cells .
  • In Vivo Studies : Animal models have been utilized to evaluate the therapeutic efficacy of triazole derivatives in tumor-bearing mice. These studies demonstrated reduced tumor growth rates compared to control groups treated with standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid?

  • Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazides with substituted acetic acids, followed by functionalization. For example, Shcherbyna et al. (2014) optimized microwave-assisted synthesis for analogous triazole derivatives, achieving higher yields (60–85%) and reduced reaction times (15–30 min) compared to conventional heating . Key steps include:

  • Step 1 : Formation of the 1,2,4-triazole core via cyclization.
  • Step 2 : Introduction of the hydroxyphenyl group through nucleophilic substitution or coupling reactions.
  • Step 3 : Acetic acid side-chain incorporation using alkylation or ester hydrolysis.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
  • IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C=O at 1700–1750 cm⁻¹) .
  • Chromatography : Thin-layer chromatography (TLC) with Rf values and HPLC-DAD (e.g., retention time 8.2 min, 95% purity) ensure compound homogeneity .

Advanced Research Questions

Q. How can computational methods predict the toxicity and pharmacokinetic properties of this compound?

  • Approach : Tools like PASS Online and Toxtree predict acute toxicity (e.g., LD₅₀ values) and ADMET profiles. For example, Dovbnia et al. (2021) used QSAR models to classify derivatives as Category 3 (moderately toxic) based on structural analogs .
  • Key Parameters :

  • LogP : 1.8–2.5 (moderate lipophilicity).
  • Topological polar surface area (TPSA) : 90–110 Ų (indicative of blood-brain barrier permeability).

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Case Study : Methoxy-substituted triazoles exhibit varying antimicrobial activity (MIC: 8–64 µg/mL) depending on substituent position. For example:

Substituent PositionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicans
2,4-Dimethoxy1632
3,4-Dimethoxy864
  • Resolution : Structural optimization (e.g., adjusting substituent electron-donating effects) and dose-response assays clarify potency trends .

Q. How are reaction conditions optimized for scalable synthesis?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables like temperature, solvent polarity, and catalyst loading. For example:

  • Optimal Conditions : Ethanol/water (3:1 v/v), 80°C, 0.5 mol% FeCl₃, yielding 78% product .
    • Green Chemistry Metrics :
  • Atom Economy : 85% (superior to traditional routes).
  • E-factor : 2.3 (low waste generation).

Q. What techniques address structural ambiguities in NMR spectra of triazole derivatives?

  • Strategies :

  • 2D NMR (COSY, HSQC) : Resolves overlapping proton signals (e.g., distinguishing triazole C–H from aromatic protons).
  • Deuterium Exchange : Confirms labile protons (e.g., hydroxyl groups) .

Methodological Challenges

Q. How do substituent variations impact biological activity in triazole-acetic acid derivatives?

  • SAR Insights :

  • Hydroxyl Group : Enhances antifungal activity (e.g., 4x potency vs. C. albicans compared to non-hydroxylated analogs).
  • Methoxy Groups : Improve solubility but may reduce membrane permeability.
    • Data Source : Comparative studies on 12 analogs show MIC50 correlations with Hammett σ values (R² = 0.89) .

Q. What protocols ensure reproducibility in esterification reactions of this compound?

  • Best Practices :

  • Catalyst : Use DMAP (4-dimethylaminopyridine) for >90% ester yield.
  • Workup : Neutralize excess acid with NaHCO₃ to prevent side reactions.
    • Validation : GC-MS monitoring confirms reaction completion (e.g., ethyl ester derivative at m/z 289 [M+H]⁺) .

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